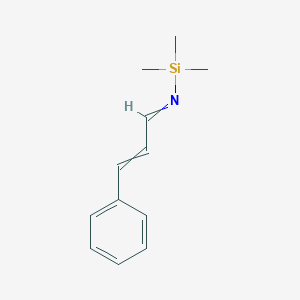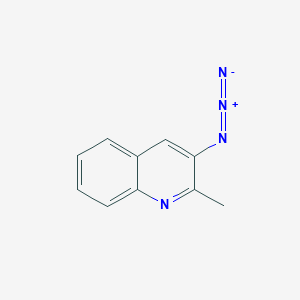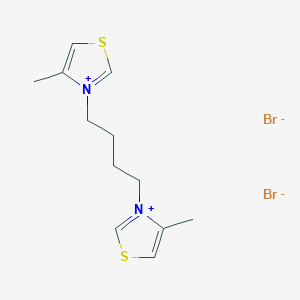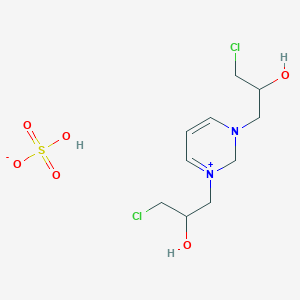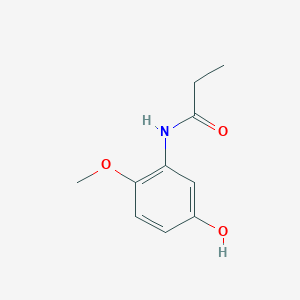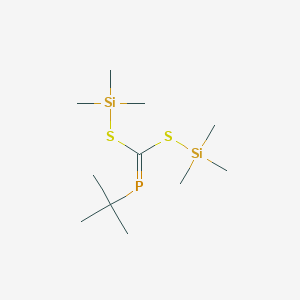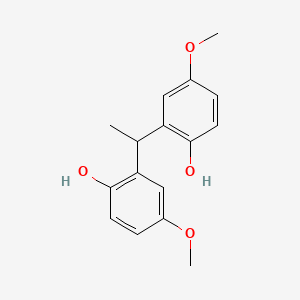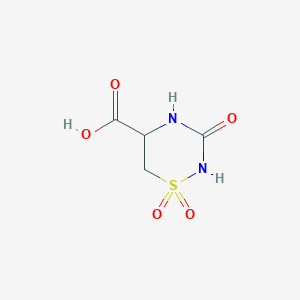
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid is a chemical compound known for its unique structure and diverse applications in various fields of science This compound features a thiadiazine ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of 1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms, followed by oxidation to introduce the oxo groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other functional groups.
Substitution: The thiadiazine ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function. The pathways involved depend on the specific application and target molecule. Detailed studies on the molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and antihypertensive properties.
1,1,3-Trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine:
Propriétés
Numéro CAS |
106200-17-3 |
|---|---|
Formule moléculaire |
C4H6N2O5S |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
1,1,3-trioxo-1,2,4-thiadiazinane-5-carboxylic acid |
InChI |
InChI=1S/C4H6N2O5S/c7-3(8)2-1-12(10,11)6-4(9)5-2/h2H,1H2,(H,7,8)(H2,5,6,9) |
Clé InChI |
RQMNWIPZMMGQNT-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)NS1(=O)=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
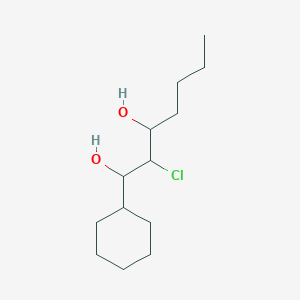

![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
